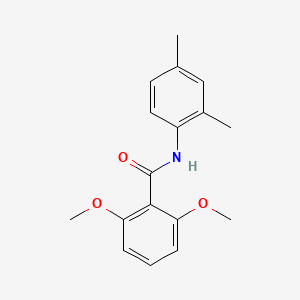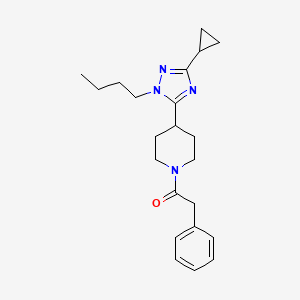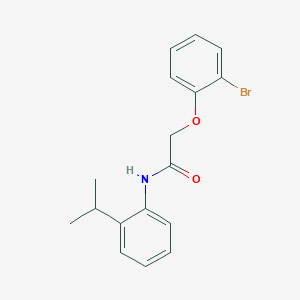![molecular formula C13H18ClNO B5622781 1-[2-(3-chlorophenoxy)ethyl]piperidine](/img/structure/B5622781.png)
1-[2-(3-chlorophenoxy)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-chlorophenoxy)ethyl]piperidine is an organic compound with the molecular formula C13H18ClNO It is a derivative of piperidine, a six-membered heterocyclic amine, and features a chlorophenoxyethyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-chlorophenoxy)ethyl]piperidine typically involves the reaction of 3-chlorophenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the ethyl chloride group, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3-chlorophenoxy)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorophenoxy group to a phenol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products Formed:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Phenolic compounds or dechlorinated products.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(3-chlorophenoxy)ethyl]piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound may be used in studies related to receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Industry: It can be used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(3-chlorophenoxy)ethyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-[2-(2-chlorophenoxy)ethyl]piperidine
- 1-[2-(4-chlorophenoxy)ethyl]piperidine
- 1-[2-(3-fluorophenoxy)ethyl]piperidine
Comparison: 1-[2-(3-chlorophenoxy)ethyl]piperidine is unique due to the position of the chlorine atom on the phenoxy group, which can influence its reactivity and binding affinity. Compared to its analogs with different substituents or substitution patterns, this compound may exhibit distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
1-[2-(3-chlorophenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-12-5-4-6-13(11-12)16-10-9-15-7-2-1-3-8-15/h4-6,11H,1-3,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFAJVJOQVQPBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
phosphinic acid](/img/structure/B5622712.png)
![[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(5,6,7,8-tetrahydroquinolin-3-yl)methanone](/img/structure/B5622720.png)
![3-{5-[(E)-(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B5622729.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[3-(6-methyl-2-oxo-1(2H)-pyridinyl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5622733.png)


![N-(3-chlorobenzyl)-3-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-yl}propanamide](/img/structure/B5622767.png)
![16-Amino-10-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B5622774.png)
![3-[(3R*,4S*)-4-morpholin-4-yl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]propanoic acid](/img/structure/B5622784.png)
![1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE](/img/structure/B5622787.png)
![5-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5622793.png)
![N-(2-methoxyethyl)-3-({1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-4-yl}oxy)benzamide](/img/structure/B5622799.png)

![1-[2-[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-2-oxoethyl]quinolin-2-one](/img/structure/B5622805.png)
